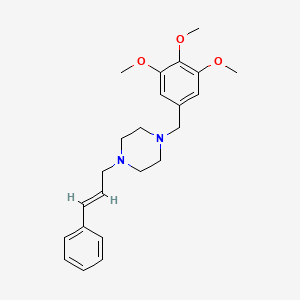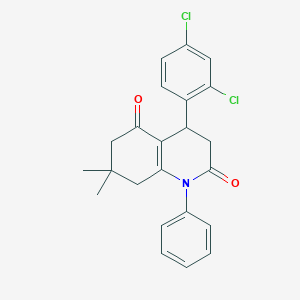![molecular formula C20H20N4OS B6101559 2-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6101559.png)
2-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide, commonly known as Echinomycin, is a natural antibiotic that belongs to the class of quinoxaline antibiotics. It was first isolated from Streptomyces echinatus in 1957 and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
Echinomycin works by binding to DNA and inhibiting the activity of transcription factors. Transcription factors are proteins that bind to DNA and regulate the expression of genes. By inhibiting the activity of transcription factors, Echinomycin can prevent the expression of genes that are involved in cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Echinomycin has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Echinomycin is its broad-spectrum activity against various cancer cell lines and viruses. However, it also has some limitations for lab experiments. Echinomycin is highly toxic and can cause DNA damage and oxidative stress. It also has poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Echinomycin. One area of research is the development of new analogs of Echinomycin that have improved solubility and lower toxicity. Another area of research is the study of the mechanism of action of Echinomycin and its interactions with transcription factors. Finally, Echinomycin has potential applications in the treatment of viral infections, and future research could focus on its use as an antiviral agent.
Métodos De Síntesis
Echinomycin is synthesized through the fermentation of Streptomyces echinatus. The fermentation broth is then extracted with an organic solvent, and the resulting crude extract is purified through a series of chromatographic techniques.
Aplicaciones Científicas De Investigación
Echinomycin has been extensively studied for its potential therapeutic applications. It has been found to have anti-tumor, anti-viral, and anti-inflammatory properties. Echinomycin has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and lung cancer. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV).
Propiedades
IUPAC Name |
1-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-3-13-8-10-14(11-9-13)18-12-16(19(25)23-24-20(26)21-2)15-6-4-5-7-17(15)22-18/h4-12H,3H2,1-2H3,(H,23,25)(H2,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFLPGOCEFAGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-(4-fluorobenzyl)-1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol](/img/structure/B6101479.png)
![3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6101481.png)
![2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B6101488.png)

![1-(3-methoxyphenyl)-4-{[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone](/img/structure/B6101505.png)
![3-(4-fluorophenyl)-2,5-dimethyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6101513.png)
![N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B6101524.png)
![5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B6101527.png)
![3-[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]-8-methylquinazolin-4(3H)-one](/img/structure/B6101535.png)

![N-(2-isopropoxyethyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6101546.png)
![2,3-dimethoxy-N-{[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methyl}benzamide](/img/structure/B6101553.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6101572.png)
